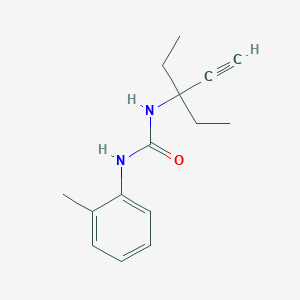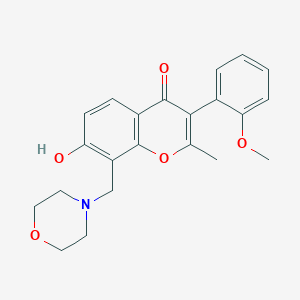
N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methylphenyl)urea, also known as DPU-4, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
作用机制
N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methylphenyl)urea inhibits the activity of a protein called heat shock protein 90 (HSP90), which is involved in the folding and stabilization of other proteins in the cell. By inhibiting HSP90, N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methylphenyl)urea disrupts the function of several proteins that are critical for cancer cell survival and growth. This leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methylphenyl)urea has been shown to have several biochemical and physiological effects. In addition to inhibiting HSP90, N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methylphenyl)urea also inhibits the activity of several other proteins that are involved in cancer cell survival and growth. These effects lead to the induction of apoptosis in cancer cells. In addition, N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methylphenyl)urea has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.
实验室实验的优点和局限性
One advantage of using N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methylphenyl)urea in lab experiments is that it has been extensively studied and has shown promising results in preclinical studies. However, one limitation is that the synthesis of N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methylphenyl)urea is relatively complex and yields are low. In addition, the mechanism of action of N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methylphenyl)urea is not fully understood, which may make it difficult to optimize its use in lab experiments.
未来方向
There are several future directions for the study of N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methylphenyl)urea. One direction is to further investigate its mechanism of action and identify additional targets for inhibition. Another direction is to optimize the synthesis method of N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methylphenyl)urea to increase yields and reduce complexity. In addition, clinical trials are ongoing to evaluate the safety and efficacy of N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methylphenyl)urea in cancer patients, and future studies will be needed to determine its potential use in other diseases.
合成方法
The synthesis of N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methylphenyl)urea involves the reaction of 2-methylphenyl isocyanate with diethyl acetylenedicarboxylate in the presence of a palladium catalyst. The resulting intermediate is then treated with propargylamine to yield N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methylphenyl)urea. The overall yield of this synthesis method is approximately 20%.
科学研究应用
N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methylphenyl)urea has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methylphenyl)urea has been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methylphenyl)urea may be a promising therapeutic agent for the treatment of cancer.
属性
IUPAC Name |
1-(3-ethylpent-1-yn-3-yl)-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-5-15(6-2,7-3)17-14(18)16-13-11-9-8-10-12(13)4/h1,8-11H,6-7H2,2-4H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFPFFWBJQQQMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#C)NC(=O)NC1=CC=CC=C1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Ethylpent-1-yn-3-yl)-3-(2-methylphenyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-methyl-7-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5301060.png)
![rel-(4aS,8aR)-6-{6-[(2-hydroxyethyl)amino]-4-pyrimidinyl}-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5301066.png)
![6-bromo-2-[2-(2-furyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5301074.png)

![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5301096.png)
![7-hydroxy-4,8-dimethyl-3-[3-oxo-3-(1-piperidinyl)propyl]-2H-chromen-2-one](/img/structure/B5301105.png)
![[2-(4-bromophenyl)-4-hydroxy-3-(4-nitrobenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B5301112.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]acetamide](/img/structure/B5301113.png)
![7-(2,3-dichlorophenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5301120.png)
![4-(1,3-benzodioxol-5-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5301123.png)
![3-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5301126.png)

![((1S)-1-(1H-imidazol-4-ylmethyl)-2-{4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)amine](/img/structure/B5301141.png)